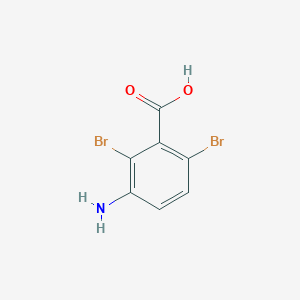3-Amino-2,6-dibromobenzoic acid
CAS No.:
Cat. No.: VC16708581
Molecular Formula: C7H5Br2NO2
Molecular Weight: 294.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5Br2NO2 |
|---|---|
| Molecular Weight | 294.93 g/mol |
| IUPAC Name | 3-amino-2,6-dibromobenzoic acid |
| Standard InChI | InChI=1S/C7H5Br2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | NDBRRWMEBDAYRG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1N)Br)C(=O)O)Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 3-amino-2,6-dibromobenzoic acid distinguishes it from related isomers. The bromine atoms at the 2- and 6-positions create steric and electronic effects that influence its reactivity, while the 3-amino group enables hydrogen bonding and participation in nucleophilic substitutions. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 294.93 g/mol |
| CAS Number | Not explicitly reported |
| Functional Groups | Carboxylic acid, amino, bromo |
The compound’s planar aromatic ring system facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms enhance electrophilic substitution reactivity at the para position relative to the amino group.
Synthesis Methods
Laboratory-Scale Synthesis
The primary synthesis route involves bromination of anthranilic acid (2-aminobenzoic acid). In a typical procedure:
-
Bromination: Anthranilic acid is treated with bromine in glacial acetic acid under controlled temperatures (55–65°C).
-
Purification: The crude product is recrystallized using ethanol-water mixtures to achieve >95% purity.
Reaction conditions must balance bromine stoichiometry to avoid over-bromination. Excess bromine may lead to tribrominated byproducts, necessitating careful monitoring via thin-layer chromatography (TLC).
Industrial-Scale Production
Industrial methods optimize yield and efficiency through continuous flow synthesis. Key features include:
-
Reactor Design: Tubular reactors with precise temperature control minimize side reactions.
-
Solvent Systems: Sulfuric acid serves as both catalyst and solvent, enhancing reaction rates.
-
Workup Automation: In-line extraction and distillation units streamline purification.
A comparative analysis of synthesis approaches is provided below:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 4–6 hours | 1–2 hours |
| Yield | 70–75% | 85–90% |
| Solvent Consumption | High | Low (closed-loop systems) |
| Scalability | Limited | High |
Chemical Properties and Reactivity
Solubility and Stability
3-Amino-2,6-dibromobenzoic acid exhibits limited solubility in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with bromine substituents contributing to thermal resilience.
Reactivity Profile
-
Nucleophilic Substitution: The amino group undergoes acylation and alkylation reactions.
-
Electrophilic Aromatic Substitution: Bromine atoms direct incoming electrophiles to the 4-position.
-
Decarboxylation: Heating in quinoline removes the carboxylic acid group, yielding 2,6-dibromo-3-aminobenzene.
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
The compound’s amino group forms hydrogen bonds with catalytic residues in enzymes. Preliminary studies suggest inhibitory activity against:
-
Tyrosine Kinases: Involved in cancer cell signaling.
-
Bacterial Dihydrofolate Reductase: A target for antibiotic development.
Biological Activity and Mechanisms
Hydrogen and Halogen Bonding
The amino group participates in hydrogen bonding with biological macromolecules, while bromine atoms engage in halogen bonding with electron-rich regions of proteins. These interactions stabilize ligand-receptor complexes, as demonstrated in molecular docking simulations.
Cytotoxicity Profiles
In vitro assays reveal moderate cytotoxicity against human carcinoma cells (IC₅₀: 50–100 μM), attributed to reactive oxygen species (ROS) generation. Selectivity indices for cancer versus normal cells remain under investigation.
Comparative Analysis with Structural Analogs
The positional isomerism of bromine and amino groups significantly alters biological and chemical properties:
| Compound | Bromine Positions | Amino Position | Notable Property |
|---|---|---|---|
| 3-Amino-2,6-dibromobenzoic acid | 2, 6 | 3 | High thermal stability |
| 2-Amino-3,5-dibromobenzoic acid | 3, 5 | 2 | Enhanced antibacterial activity |
| 3,5-Dibromobenzoic acid | 3, 5 | None | Low solubility in polar solvents |
Recent Research Developments
Recent studies (2024–2025) explore:
-
Nanoparticle Functionalization: Using the compound as a capping agent for gold nanoparticles to enhance drug delivery.
-
Photodynamic Therapy: Investigating its photosensitizing potential in cancer treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume